3-Thiopheneethanol
Overview
Description
3-Thiopheneethanol (TE) is a thiophene derivative, which is a sulfur-containing heterocycle. The thiophene ring is a common structure in organic electronics due to its stability and electronic properties. TE, as a specific derivative, contains an ethanol group attached to the thiophene ring, which can influence its solubility and reactivity, making it a potential candidate for various applications in materials science, particularly in the field of conducting polymers .
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, 3,4-Bis(trimethylsilyl)thiophene, a related compound, can be synthesized through routes such as 1,3-dipolar cycloaddition, modification of dibromothiophene, and intermolecular Diels-Alder reactions . These methods provide a versatile building block for constructing substituted thiophenes. Similarly, 3-Thiopheneethanol could be synthesized through electropolymerization of the monomer 3-thiopheneethanol, as indicated by its oxidation potential . Additionally, the synthesis of related thieno[3,2-b]thiophenes has been reported using ring closure reactions , which could potentially be adapted for the synthesis of TE.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their electronic properties. The presence of the ethanol group in 3-Thiopheneethanol is likely to affect the electron density and distribution on the thiophene ring, which in turn can influence the material's electronic properties. The synthesis of various thiophene derivatives with different substituents has been explored to tailor these properties for specific applications .
Chemical Reactions Analysis
Thiophene derivatives can undergo a range of chemical reactions. For example, the stannylthiophene derivative, which can be synthesized from 3,4-bis(trimethylsilyl)thiophene, can undergo carbonylative coupling and lithiation followed by quenching with electrophiles to afford unsymmetrically substituted thiophenes . Similarly, 3-Thiopheneethanol could participate in electropolymerization reactions to form conducting polymers, which are of interest for electrochromic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives like 3-Thiopheneethanol are influenced by their molecular structure. The oxidation potential of 3-Thiopheneethanol is reported to be 1.5 V/SCE, which is relevant for its electropolymerization . The solubility of the resulting polymers in common organic solvents is also an important physical property that determines their processability and application potential. The electronic properties, such as absorbance and band gap, can be tuned by the nature of the substituents on the thiophene ring, as demonstrated by the synthesis and study of various thieno[3,2-b]thiophenes .
Scientific Research Applications
Electrochemical Polymerization
3-Thiopheneethanol (TE) has been utilized in the electrochemical synthesis and characterization of conducting copolymers. These copolymers are suitable for applications in electrochromic displays. TE, along with other 3-substituted thiophene monomers, shows specific oxidation potentials, making it valuable in the creation of electroactive polymers (Alves, Calado, Donnici, & Matencio, 2010).
Conductive Polymer Thin Films
Mixtures of 3-Thiopheneethanol and ethylene dioxythiophene were used in oxidative chemical vapor deposition to obtain conductive polymer thin films with varying densities of hydroxyl pendant groups. These films have potential applications in areas like high-resolution mass spectrometry and UV-visible-Near Infrared spectroscopy, showcasing their multifunctional nature (Goktas et al., 2016).
Organic Solar Cells and Photovoltaics
Poly(3-hexylthiophene), which can be related to 3-Thiopheneethanol, has been a focus for use in organic solar cells. Research in this area has explored the photo- and thermooxidation of such polymers, which is crucial for understanding the stability and efficiency of solar cells (Manceau, Rivaton, Gardette, Guillerez, & Lemaître, 2009).
Thermochemical Studies
The study of thiophene-based compounds, like 3-Thiopheneethanol, includes their thermochemical properties. This research is vital for applications in drug design, electronics, and conductive polymers, offering insights into their stability and reactivity (Roux et al., 2007).
Gas Chromatography
Thiophene-based π-conjugated polymers, closely related to 3-Thiopheneethanol, have been explored as stationary phases in gas chromatography. This application demonstrates the potential of thiophene-based polymers in separation science, offering high-resolution performance for various isomers (Peng & Qi, 2018).
Organic Semiconductors and Electronics
Thiophene-based materials, including derivatives of 3-Thiopheneethanol, are essential in the development of semiconductor and fluorescent compounds, finding use in electronic and optoelectronic devices and the selective detection of biopolymers (Barbarella, Melucci, & Sotgiu, 2005).
Safety And Hazards
properties
IUPAC Name |
2-thiophen-3-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c7-3-1-6-2-4-8-5-6/h2,4-5,7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPNNBPPDFTQFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160319 | |
Record name | Thiophene-3-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40160319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiopheneethanol | |
CAS RN |
13781-67-4 | |
Record name | 3-Thiopheneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13781-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene-3-ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013781674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene-3-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40160319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-3-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Thiopheneethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT9D7W9SX6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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